molecular formula C9H8ClN B3272919 4-Chloro-2,6-dimethylbenzonitrile CAS No. 5757-67-5

4-Chloro-2,6-dimethylbenzonitrile

Cat. No. B3272919
CAS RN: 5757-67-5
M. Wt: 165.62 g/mol
InChI Key: LYCNAJGWLQJGPJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzonitrile is an organic compound . It is a white solid with the molecular formula C9H8ClN . The compound is produced industrially by ammoxidation of 4-chlorotoluene .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dimethylbenzonitrile consists of a benzene ring with a chlorine atom and a nitrile group attached to it . The molecular weight of the compound is 165.62 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylbenzonitrile is a white solid . The compound has a molecular weight of 165.62 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Chloro-2,6-dimethylbenzonitrile has been studied in the context of synthesizing aryl- and alkylanilines. In a specific study, irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and various alkenes led to heterolytic dehalogenation and subsequent cation trapping (Fagnoni, Mella, & Albini, 1999).
  • Another study focused on the phototransposition in acetonitrile and photoaddition of 2,2,2-trifluoroethanol to dimethylbenzonitriles, including 4-chloro-2,6-dimethylbenzonitrile, revealing complex photochemical reactivity and product formation (Howell, Pincock, & Stefanova, 2000).

Spectroscopic and Structural Analysis

  • Spectroscopic and quantum chemical studies have been conducted on chloropyrimidine derivatives, including 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile, to understand their structure and spectral characteristics (Gupta, Sharma, Virdi, & Ram, 2006).
  • In a study on the structural parameters of certain dyes, including derivatives of 4-chloro-2,6-dimethylbenzonitrile, DFT calculations were used to compare the optimized molecular structure with available X-ray data (Wazzan, Al-Qurashi, & Faidallah, 2016).

Thermochemistry and Physical Properties

Chemical Reaction Studies

  • Research on the nitration of dimethylbenzonitriles, including 4-chloro-2,6-dimethylbenzonitrile, revealed the formation of 1,4-(nitroacetoxy-) adducts and subsequent thermolysis products (Fischer & Greig, 1973).

properties

IUPAC Name

4-chloro-2,6-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCNAJGWLQJGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300775
Record name 4-Chloro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethylbenzonitrile

CAS RN

5757-67-5
Record name 4-Chloro-2,6-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5757-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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